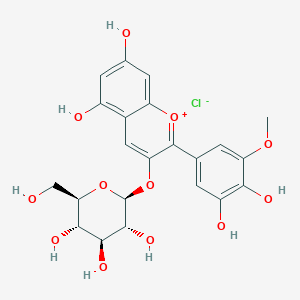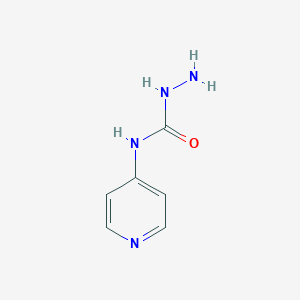
N-(pyridin-4-yl)hydrazinecarboxamide
説明
N-(pyridin-4-yl)hydrazinecarboxamide is a compound that falls within the class of hydrazinecarboxamides, which have been explored for their potential in various chemical reactions and biological activities. The compound is characterized by the presence of a pyridine ring, which is a common motif in many biologically active molecules, and a hydrazinecarboxamide group that can participate in a variety of chemical transformations .
Synthesis Analysis
The synthesis of N-(pyridin-4-yl)hydrazinecarboxamide derivatives can be achieved through various methods. One approach involves the dehydrazinative Minisci reaction of electron-deficient nitrogen heteroarenes, which allows for the oxidative carbamoylation with hydrazinecarboxamide hydrochlorides to afford nitrogen-heteroaryl carboxamides . Another method includes the condensation of pyridine-4-carboxaldehyde with sulfadiazine, leading to the formation of compounds such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide . These synthetic routes highlight the versatility of the hydrazinecarboxamide moiety in forming structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of N-(pyridin-4-yl)hydrazinecarboxamide derivatives can be quite complex, with potential for extensive intramolecular hydrogen bonding interactions, as seen in various pyridine dicarboxamide ligands . The crystal structure of related compounds, such as N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, reveals a pincer-type tricationic compound with strong N–H⋯O hydrogen bonds and significant contributions from C–H⋯O intermolecular interactions . These structural features are crucial for the stability and reactivity of the compounds.
Chemical Reactions Analysis
N-(pyridin-4-yl)hydrazinecarboxamide and its derivatives participate in a range of chemical reactions. For instance, they can undergo carbamoylation reactions to form nitrogen-heteroaryl carboxamides . They can also react with various reagents to form heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyridothienopyrimidines . These reactions are often facilitated by the electron-donating properties of the pyridine ring and the reactivity of the hydrazinecarboxamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(pyridin-4-yl)hydrazinecarboxamide derivatives are influenced by their molecular structure. The presence of the pyridine ring and the hydrazinecarboxamide group contributes to their potential as ligands in metal-organic frameworks (MOFs), as seen in the copper acetate complex with a 10(3) network topology . Additionally, the antimicrobial activity of these compounds, particularly against Mycobacterium tuberculosis, suggests that they possess significant biological relevance . Theoretical methods such as Density Functional Theory (DFT) and molecular docking studies further aid in understanding the properties and potential interactions of these compounds .
科学的研究の応用
Synthesis and Biological Investigations
N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, has been synthesized and characterized for its geometric optimization, vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy. Its docking study against bacterial strains like Escherichia coli and Staphylococcus aureus has been explored, suggesting potential biological applications (Sraa Abu-Melha, 2018).
Copper Complexes Synthesis
Research includes the synthesis of copper complexes using derivatives of thiosemicarbazides like N-phenyl-2-(pyridin-2-ylcarbamothioyl)hydrazinecarboxamide. These complexes were characterized using various techniques, exploring their potential for various applications, including studies on DNA degradation (O. El‐Gammal et al., 2012).
Antimicrobial Activity of Metal Complexes
A study involved synthesizing new ligands and their metal complexes, including Co(II) and Cu(II), to test their antimicrobial activity. This research highlights the biological potential of these compounds (N. G. Yernale & B. Mruthyunjayaswamy, 2018).
Metal-Organic Framework (MOF) Structure
Research on the compound N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, a variant of N-(pyridin-4-yl)hydrazinecarboxamide, has contributed to the development of a metal-organic framework (MOF) structure with potential applications in various fields (D. S. Cati & H. Stoeckli-Evans, 2014).
Carbamoylation of Nitrogen Heteroarenes
The use of hydrazinecarboxamides as carbamoylating agents has been established for the carbamoylation of nitrogen heteroarenes. This research opens up possibilities for creating diverse nitrogen-heteroaryl carboxamides (Zeng-Yang He et al., 2017).
Environmental Applications
Studies have demonstrated the use of thiosemicarbazide derivatives as chelating agents in the flotation separation of mercury(II) from water samples, showing the environmental applications of these compounds (S. E. Ghazy et al., 2010).
Safety And Hazards
特性
IUPAC Name |
1-amino-3-pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h1-4H,7H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBMALRTPNOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




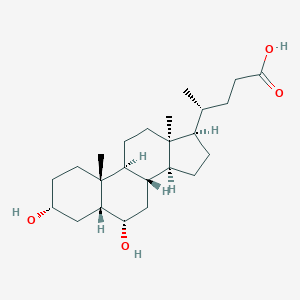


![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
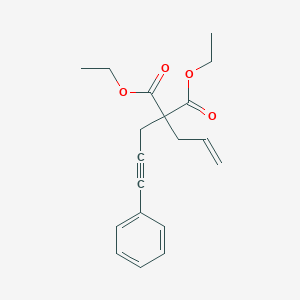
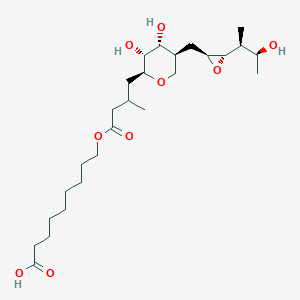
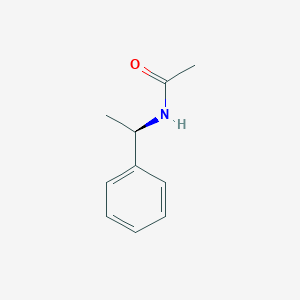
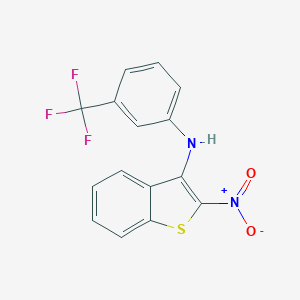
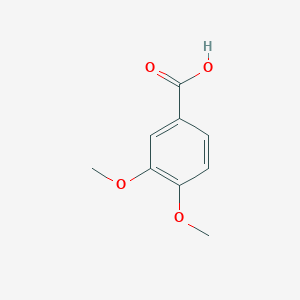
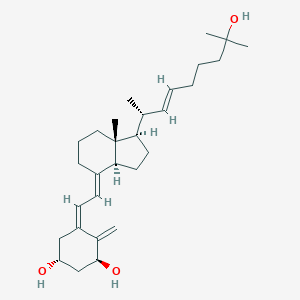
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
